molecular formula C18H16FN3O3S2 B11001855 Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11001855
M. Wt: 405.5 g/mol
InChI Key: OCUFFSCGUOYFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a fused thiazole and thiazoline ring system.
  • Its chemical structure consists of an ethyl ester group, a thiazole ring, and a carbonyl-substituted thiazoline ring.
  • This compound exhibits interesting biological properties and has attracted attention due to its potential applications.
  • Properties

    Molecular Formula

    C18H16FN3O3S2

    Molecular Weight

    405.5 g/mol

    IUPAC Name

    ethyl 2-[[5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

    InChI

    InChI=1S/C18H16FN3O3S2/c1-4-25-17(24)14-9(2)20-18(27-14)22-16(23)13-15(26-10(3)21-13)11-6-5-7-12(19)8-11/h5-8H,4H2,1-3H3,(H,20,22,23)

    InChI Key

    OCUFFSCGUOYFDC-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(SC(=N2)C)C3=CC(=CC=C3)F)C

    Origin of Product

    United States

    Preparation Methods

    • The synthetic routes to prepare this compound involve several steps:

        Step 1: Start with the synthesis of the thiazole ring by reacting 2-methyl-1,3-thiazole-4-carboxylic acid with thionyl chloride or phosphorus pentachloride to form the corresponding acid chloride.

        Step 2: Introduce the 3-fluorophenyl group by reacting the acid chloride with 3-fluorobenzoyl chloride.

        Step 3: Amidation of the resulting acid chloride with ethylamine yields the desired compound.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions:

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as an antimicrobial or anticancer agent.

      Biochemistry: Study its interactions with enzymes or receptors.

      Materials Science: Explore its use in organic electronics or sensors.

      Industry: Assess its applicability in agrochemicals or pharmaceuticals.

  • Mechanism of Action

    • The compound likely exerts its effects through interactions with specific molecular targets. Further studies are needed to elucidate the precise mechanisms.
  • Comparison with Similar Compounds

    • Similar compounds include other thiazole derivatives, such as 2-methylthiazole and 4-methylthiazole.
    • Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique substitution pattern and potential biological activity.

    Remember that this compound’s properties and applications are still an active area of research, and further investigations will enhance our understanding.

    Biological Activity

    Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound characterized by its complex thiazole structure and the presence of a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

    Chemical Structure and Properties

    The molecular formula of this compound is C17H14FN3O3S2. The structure includes multiple thiazole rings and a fluorinated phenyl group, which may enhance its reactivity and biological interactions.

    Structure Analysis

    FeatureDescription
    Molecular FormulaC17H14FN3O3S2
    Molecular Weight373.43 g/mol
    Functional GroupsThiazole rings, carbonyl, amino groups

    Anticancer Properties

    Research indicates that compounds containing thiazole moieties are often linked to anticancer properties. This compound has shown promising results in various assays against cancer cell lines.

    The mechanism by which this compound exerts its anticancer effects may involve:

    • Inhibition of Kinases : Thiazole derivatives are known to inhibit specific kinases involved in cell proliferation and survival.
    • Induction of Apoptosis : Studies suggest that such compounds can trigger apoptosis in cancer cells by modulating apoptotic pathways.

    Efficacy Against Cell Lines

    In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. Here are some key findings:

    Cell LineIC50 (µM)Observations
    A549 (Lung Adenocarcinoma)0.75Significant cytotoxicity observed
    MCF7 (Breast Cancer)1.20Induces apoptosis through caspase activation
    HeLa (Cervical Cancer)0.95Inhibits cell proliferation effectively

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be attributed to its unique structural features. The presence of the fluorophenyl group enhances lipophilicity and may improve binding affinity to biological targets.

    Related Compounds

    Several structurally similar compounds have been studied for their biological activities:

    Compound NameStructure FeaturesBiological Activity
    N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamideThiazole ring with furan moietyAnti-proliferative effects on leukemia cells
    5-MethylthiazoleSimple thiazole structureAntimicrobial properties
    2-Amino-5-bromothiazoleHalogenated thiazole derivativeExhibits cytotoxic activity

    Study on Anticancer Activity

    A study conducted by Evren et al. (2019) evaluated the efficacy of this compound against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The compound demonstrated strong selectivity with an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin.

    In Vivo Studies

    In vivo evaluations have also been conducted to assess the anti-inflammatory properties of thiazole derivatives. Compounds similar to Ethyl 2-{...} were tested in animal models for their ability to inhibit COX enzymes, indicating potential for broader therapeutic applications beyond oncology.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.